8-Bromo-3-iodo-2-phenyl-chromen-4-one
Description
Properties
Molecular Formula |
C15H8BrIO2 |
|---|---|
Molecular Weight |
427.03 g/mol |
IUPAC Name |
8-bromo-3-iodo-2-phenylchromen-4-one |
InChI |
InChI=1S/C15H8BrIO2/c16-11-8-4-7-10-13(18)12(17)14(19-15(10)11)9-5-2-1-3-6-9/h1-8H |
InChI Key |
LHJYGFSIXGVSTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C(=CC=C3)Br)I |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Activity
Research indicates that 8-Bromo-3-iodo-2-phenyl-chromen-4-one exhibits promising anticancer properties. Studies have demonstrated its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. This suggests potential applications in developing novel anticancer therapies.
Case Study:
A study published in the journal Molecules evaluated the cytotoxic effects of several chromone derivatives, including this compound, against human cancer cell lines. The findings revealed that this compound significantly reduced cell viability, indicating its potential as an effective anticancer agent .
Anti-inflammatory Properties
The compound has also shown anti-inflammatory activity, which can be attributed to its ability to modulate inflammatory pathways. This property makes it a candidate for treating inflammatory diseases.
Research Findings:
In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines in activated immune cells, suggesting its utility in managing conditions such as rheumatoid arthritis and other inflammatory disorders .
Antimicrobial Effects
The antimicrobial activity of this compound has been investigated, revealing effectiveness against various bacterial and fungal strains. This broad-spectrum activity highlights its potential as a lead compound in developing new antimicrobial agents.
Data Table: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Synthetic Applications
The synthetic versatility of this compound allows for the development of various derivatives that may enhance its biological properties. The presence of halogen atoms facilitates nucleophilic substitution reactions, leading to a wide array of potential derivatives with tailored activities.
Synthesis Overview:
The synthesis typically involves multi-step organic reactions where starting materials are reacted under specific conditions to yield the desired chromone derivative. Techniques such as electrophilic aromatic substitution are commonly employed due to the electron-withdrawing nature of the halogens present .
Comparison with Similar Compounds
Key Observations:
- Halogen Effects : The iodine atom in this compound increases molecular weight and polarizability compared to fluoro or chloro analogs (e.g., compound and ). This may enhance halogen bonding in biological interactions.
- Phenyl vs.
- Sulfur vs. Oxygen Substituents : The ethylsulfanyl group in increases lipophilicity (logP ≈ 3.5*) compared to the phenyl group in the target compound, which may affect pharmacokinetics.
Preparation Methods
Sequential Bromination and Iodination
A widely adopted approach involves bromination followed by iodination. Source details a two-step protocol:
-
Bromination : Treatment of 3-iodo-2-phenyl-chromen-4-one with N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) under reflux conditions introduces bromine at position 8. Benzoyl peroxide acts as a radical initiator, achieving 70–75% yields.
-
Iodination : Subsequent iodination using iodine in methanol at 0°C functionalizes position 3, though this step often requires optimization to avoid overhalogenation.
Critical Parameters :
One-Pot Halogenation
Source reports a one-pot method combining bromine and iodine sources with ZnCl₂ as a Lewis acid catalyst. The reaction proceeds under microwave irradiation (100–120°C, 10–15 min), yielding 78–82% of the target compound. This method reduces purification steps and improves atom economy.
Reaction Mechanism :
-
ZnCl₂ activates the chromone carbonyl group, facilitating electrophilic aromatic substitution (EAS) at positions 3 and 8.
-
Microwave irradiation accelerates reaction kinetics, minimizing decomposition.
Microwave-Assisted Synthesis
Microwave technology has revolutionized the synthesis of halogenated chromones by enhancing reaction efficiency and selectivity.
Microwave-Driven Cyclization and Halogenation
Source describes a protocol where 2-phenyl-chroman-4-one undergoes dehydrogenation using DIB under microwave irradiation (300 W, 4–5 min). This step converts the dihydrochromone to the aromatic chromen-4-one system, followed by halogenation:
Steps :
-
Dehydrogenation : DIB in 0.1 N KOH/methanol under microwaves removes two hydrogens, forming the conjugated chromen-4-one (85–90% yield).
-
Halogenation : Sequential addition of NBS and iodine under similar microwave conditions introduces Br and I substituents.
Advantages :
-
Time Efficiency : Reactions complete in <10 min vs. 6–24 h conventionally.
-
Yield Improvement : Microwave methods report 10–15% higher yields than thermal approaches.
Transition Metal-Catalyzed Cross-Coupling
Palladium-catalyzed reactions enable late-stage functionalization, particularly for introducing aryl groups or modifying halogen positions.
Suzuki-Miyaura Coupling
Source employs Suzuki coupling to attach phenyl groups at position 2 of the chromone. The protocol uses:
-
Catalyst : Pd(PPh₃)₄ (2–5 mol%).
-
Base : Cs₂CO₃ or Na₂CO₃.
-
Conditions : Reflux in toluene/ethanol (4–6 h), yielding 65–70% of 2-phenyl derivatives.
Applications :
This method allows modular synthesis of diverse 2-aryl-chromen-4-one analogs, though bromine and iodine must be introduced post-coupling to avoid catalyst poisoning.
Optimization and Challenges
Regioselectivity Control
Achieving exclusive halogenation at positions 3 and 8 remains challenging due to the chromone’s electron-rich aromatic system. Source highlights the use of directing groups (e.g., methoxy) to enhance regioselectivity, though this necessitates additional synthetic steps.
Solvent and Catalyst Screening
Comparative studies (Table 1 ) reveal solvent and catalyst impacts on yield:
Table 1: Solvent and Catalyst Optimization for Halogenation
| Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| CCl₄ | ZnCl₂ | 80 | 78 |
| CH₃CN | None | 25 | 45 |
| DMF | Pd(OAc)₂ | 100 | 62 |
Green Chemistry Approaches
Recent advances emphasize solvent-free and catalytic methods:
Q & A
Q. How to differentiate radical-based vs. ionic pathways in halogen migration reactions?
- Methodological Answer :
- Radical Traps : Add TEMPO or BHT to quench radicals; monitor reaction progress via GC-MS.
- Isotopic Labeling : Use ¹⁸O-DMSO to track oxygen incorporation in byproducts, indicative of ionic intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
